4-(2,5-Dichlorophenyl)sulfonylmorpholine
Description
4-(2,5-Dichlorophenyl)sulfonylmorpholine (CAS: 433964-90-0) is a sulfonamide derivative characterized by a morpholine ring linked via a sulfonyl group to a 2,5-dichlorophenyl moiety. Its molecular formula is C₁₁H₁₃Cl₂NO₄S, with a molecular weight of 326.196 g/mol . This compound is utilized in pharmaceutical and agrochemical research, particularly in studies targeting enzyme inhibition or receptor modulation due to its sulfonyl group’s ability to act as a hydrogen-bond acceptor .
Properties
CAS No. |
74832-74-9 |
|---|---|
Molecular Formula |
C10H11Cl2NO3S |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
VAEORJTUYUNIEB-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 4-(2,5-Dichlorophenyl)sulfonylmorpholine:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₁H₁₃Cl₂NO₄S | 326.196 | 2,5-dichlorophenyl, morpholine | 433964-90-0 |
| 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone | C₁₈H₁₄ClF₂O₃S | 408.82 | Chlorophenyl, difluorophenyl, cyclohexanone | 471903-20-5 |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | C₂₇H₂₉BrN₄O₄S₂ | 656.62 (estimated) | Bromopyrimidine, trimethylbenzenesulfonamide | Not provided |
Physicochemical Properties
- Solubility: The morpholine group in this compound enhances its solubility in polar solvents (e.g., DMSO, methanol) compared to the cyclohexanone derivative in , which is more lipophilic due to its nonpolar ring and fluorine substituents .
- LogP: The dichlorophenyl group increases hydrophobicity (estimated LogP ~2.5), but this is moderated by the morpholine’s polarity. In contrast, the cyclohexanone analogue () likely has a higher LogP (~3.8) due to fluorine’s inductive effects and the bulky aromatic system .
Key Research Findings
- Pharmacological Studies: this compound demonstrated IC₅₀ = 1.2 µM against carbonic anhydrase IX, outperforming the cyclohexanone analogue (IC₅₀ = 5.8 µM) due to better active-site penetration .
- Agrochemical Applications : The brominated sulfonamide () showed superior herbicidal activity (90% inhibition at 10 ppm) compared to the parent compound (75% inhibition), attributed to bromine’s electronegativity enhancing target binding .
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